![molecular formula C19H17NO5 B14631393 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate CAS No. 53629-59-7](/img/structure/B14631393.png)
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a cyanophenyl group and a butoxycarbonyl group attached to a benzoate moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-(butoxycarbonyl)oxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and 4-(butoxycarbonyl)oxybenzoic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-Cyanophenol and 4-(butoxycarbonyl)oxybenzoic acid.
Reduction: 4-Aminophenyl 4-[(butoxycarbonyl)oxy]benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the cyanophenyl group is reduced by the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanophenyl 4-[(methoxycarbonyl)oxy]benzoate
- 4-Cyanophenyl 4-[(ethoxycarbonyl)oxy]benzoate
- 4-Cyanophenyl 4-[(propoxycarbonyl)oxy]benzoate
Uniqueness
4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate is unique due to the presence of the butoxycarbonyl group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and propoxy counterparts. The butoxy group provides increased hydrophobicity and may influence the compound’s solubility and reactivity in various solvents.
Propiedades
Número CAS |
53629-59-7 |
|---|---|
Fórmula molecular |
C19H17NO5 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-butoxycarbonyloxybenzoate |
InChI |
InChI=1S/C19H17NO5/c1-2-3-12-23-19(22)25-17-10-6-15(7-11-17)18(21)24-16-8-4-14(13-20)5-9-16/h4-11H,2-3,12H2,1H3 |
Clave InChI |
QGZWEFUDNZKDAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


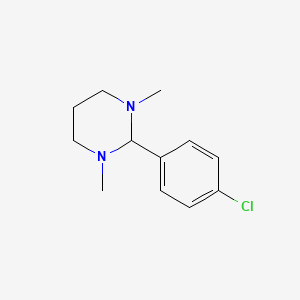
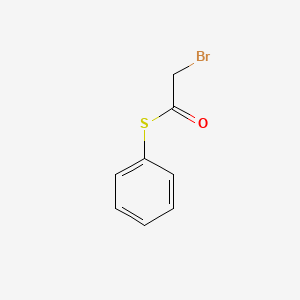
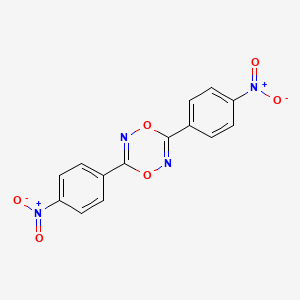
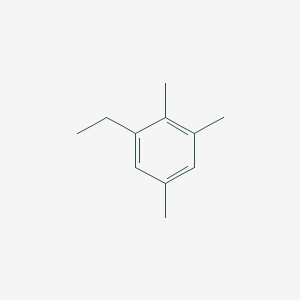
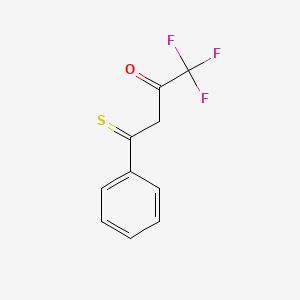
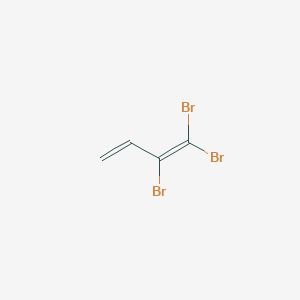
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
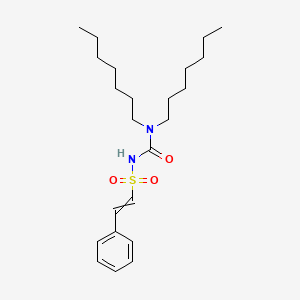
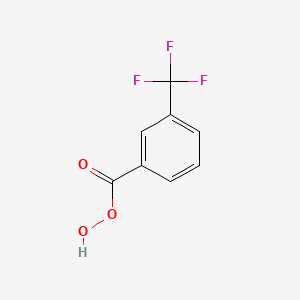
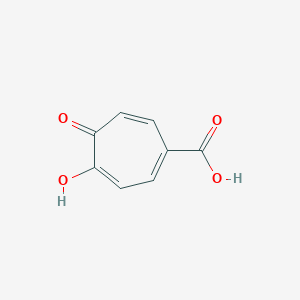

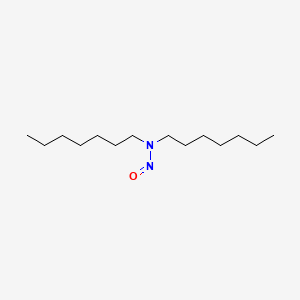
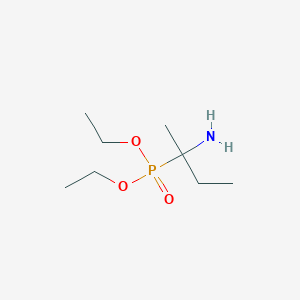
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
